Benzyl (1-methylpiperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (1-methylpiperidin-4-yl)carbamate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-methylpiperidin-4-yl)carbamate typically involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel as a catalyst. This is followed by the de-protection of the benzyl group and the formation of its salt . The reaction conditions generally involve charging dichloromethane into a glass reactor at 25-35°C, followed by the addition of 1-benzylpiperidine-4-amine and cooling the mixture to 5-15°C. Potassium hydroxide in water solution is then added slowly to the reactor .
Industrial Production Methods
For large-scale industrial production, the process involves the use of easily available commercial raw materials and shorter reaction times to achieve high yields. The synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed as an efficient route .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (1-methylpiperidin-4-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and potassium hydroxide are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated products, while reduction can lead to the formation of various amines.
Wissenschaftliche Forschungsanwendungen
Benzyl (1-methylpiperidin-4-yl)carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzyl (1-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. It is known to bind to monoamine receptors, including serotonin receptors, and inhibit their activity . This interaction leads to various biological effects, such as modulation of neurotransmitter levels and inhibition of specific enzymatic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate: This compound shares a similar structure and exhibits comparable biological activities.
Piperidin-4-ol derivatives: These compounds are also piperidine derivatives and have been studied for their potential therapeutic applications.
[3-[(1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indole derivatives: These compounds are potent and selective antagonists of specific receptors and have similar pharmacological profiles.
Uniqueness
Benzyl (1-methylpiperidin-4-yl)carbamate is unique due to its specific structural features and its ability to interact with multiple molecular targets
Eigenschaften
Molekularformel |
C14H20N2O2 |
---|---|
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
benzyl N-(1-methylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C14H20N2O2/c1-16-9-7-13(8-10-16)15-14(17)18-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17) |
InChI-Schlüssel |
JZWANIMWNGQFDH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.